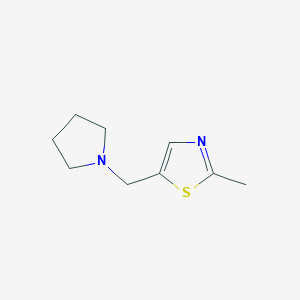

2-Methyl-5-(pyrrolidinomethyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

2-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H14N2S/c1-8-10-6-9(12-8)7-11-4-2-3-5-11/h6H,2-5,7H2,1H3 |

InChI Key |

UFOYKQDCSIUCJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CN2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 5 Pyrrolidinomethyl Thiazole

Synthetic Pathways to the Thiazole (B1198619) Core

The formation of the thiazole ring is a fundamental step in the synthesis of 2-Methyl-5-(pyrrolidinomethyl)thiazole. Chemists have developed a diverse array of methods for constructing this important heterocyclic motif.

Classical Thiazole Synthesis Approaches (e.g., Hantzsch Synthesis, Cook-Heilbron)

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. wikipedia.orgchemicalbook.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgchemicalbook.com For the synthesis of a 2,5-disubstituted thiazole, this method can be adapted, although it can be limited by the stability of the required α-haloaldehyde precursors. organic-chemistry.org

The Cook-Heilbron thiazole synthesis provides a valuable route to 5-aminothiazoles. wikipedia.orgresearchgate.net This reaction involves the interaction of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions. wikipedia.org A key advantage of this method is the direct introduction of an amino group at the 5-position, which can be a useful handle for further functionalization. For instance, 2-methyl-5-aminothiazole can be prepared through the condensation and cyclization of aminoacetonitrile (B1212223) and ethyldithioacetate, showcasing the utility of this approach for accessing precursors to the target molecule. wikipedia.org

| Classical Synthesis | Reactants | Product | Key Features |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Thiazole | Versatile for various substitutions. wikipedia.orgchemicalbook.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, Dithioacid/CS₂ | 5-Aminothiazole | Mild conditions, direct amination at C5. wikipedia.orgresearchgate.net |

Modern Synthetic Strategies for Thiazole Ring Formation

In recent years, a variety of modern synthetic methods have been developed to overcome the limitations of classical approaches and to provide access to a wider range of substituted thiazoles. These strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance. organic-chemistry.orgacs.org

One notable modern approach involves a sequential procedure starting from terminal alkynes, sulfonyl azides, and thionoesters. organic-chemistry.org This method proceeds through a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a rhodium(II)-catalyzed reaction, ultimately leading to the formation of 2,5-disubstituted thiazoles. organic-chemistry.org Another innovative, metal-free synthesis of 2,5-disubstituted thiazoles utilizes readily available N-substituted α-amino acids. The reaction is initiated by carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ deoxygenation to afford the thiazole ring in excellent yields. acs.orgbohrium.comresearchgate.net

| Modern Synthesis | Reactants | Key Features |

| From Terminal Alkynes | Terminal alkynes, Sulfonyl azides, Thionoesters | Overcomes limitations of Hantzsch synthesis for 2,5-disubstitution. organic-chemistry.org |

| From N-Substituted α-Amino Acids | N-Substituted α-amino acids, Thionyl chloride, DBU | Metal-free, robust, and scalable. acs.orgbohrium.comresearchgate.net |

Chemoenzymatic and Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry have spurred the development of more environmentally benign and sustainable methods for thiazole synthesis. These approaches focus on the use of non-toxic reagents and solvents, milder reaction conditions, and the development of catalytic systems. bepls.com Green synthesis strategies often employ microwave irradiation, ultrasound, or the use of eco-friendly catalysts to enhance reaction efficiency and reduce environmental impact. bepls.comconferenceworld.in For example, an efficient and green one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation, with yields ranging from 79% to 90%. nih.gov

Chemoenzymatic synthesis has also emerged as a powerful tool, leveraging the high selectivity and efficiency of enzymes for chemical transformations. A novel one-pot multicomponent chemoenzymatic synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. nih.govnih.gov This method provides high yields (up to 94%) under mild, enzyme-catalyzed conditions and demonstrates a broad tolerance for different substrate amines. nih.govnih.gov

| Green/Chemoenzymatic Approach | Key Features | Example | Yield |

| Green Synthesis | Use of reusable catalysts, alternative energy sources (microwaves, ultrasound). bepls.com | One-pot Hantzsch synthesis with silica-supported tungstosilisic acid. nih.gov | 79-90% |

| Chemoenzymatic Synthesis | High selectivity and efficiency of enzymes, mild reaction conditions. nih.gov | One-pot multicomponent synthesis using trypsin. nih.govnih.gov | Up to 94% |

Introduction of the Methyl Group at the 2-Position

The incorporation of the methyl group at the 2-position of the thiazole ring can be achieved through several synthetic strategies. In the context of the Hantzsch synthesis, the use of thioacetamide (B46855) as the thioamide component directly installs the 2-methyl group. Similarly, in the Cook-Heilbron synthesis, the choice of an appropriate dithioacetate derivative, such as ethyldithioacetate, leads to the formation of a 2-methyl substituted thiazole. wikipedia.org

Alternative modern methods also allow for the introduction of the 2-methyl group. For instance, in the synthesis from N-substituted α-amino acids, the structure of the starting amino acid dictates the substituent at the 2-position.

Incorporation of the Pyrrolidinomethyl Group at the 5-Position

The final key structural element of this compound is the pyrrolidinomethyl group at the 5-position. This is typically introduced through an aminomethylation reaction, most commonly the Mannich reaction.

Mannich Reaction Methodologies for Aminomethylation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the C5-position of the 2-methylthiazole (B1294427) ring), formaldehyde (B43269), and a primary or secondary amine (pyrrolidine). wikipedia.orgadichemistry.comnih.gov The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and pyrrolidine (B122466), which then undergoes electrophilic substitution onto the electron-rich 5-position of the thiazole ring. adichemistry.com

The reactivity of the thiazole ring in electrophilic substitution is crucial for the success of the Mannich reaction. The electron-donating nature of the sulfur atom and the methyl group at the 2-position can enhance the nucleophilicity of the C5-position, facilitating the aminomethylation. The reaction is typically carried out under acidic conditions, which can also activate the thiazole ring towards electrophilic attack. adichemistry.com While specific literature detailing the Mannich reaction on 2-methylthiazole with pyrrolidine is not abundant, the general principles of the Mannich reaction on electron-rich heterocycles are well-established and provide a clear pathway for this transformation. adichemistry.comresearchgate.net

| Reaction | Reactants | Product | Mechanism |

| Mannich Reaction | 2-Methylthiazole, Formaldehyde, Pyrrolidine | This compound | Electrophilic substitution of an iminium ion onto the C5 position of the thiazole ring. adichemistry.com |

Strategies for Selective C5 Substitution on the Thiazole Ring

The functionalization of the thiazole ring at the C5 position is a critical step in the synthesis of many biologically active compounds. The electronic properties of the thiazole ring inherently favor electrophilic substitution at this position. pharmaguideline.comwikipedia.org The calculated pi-electron density indicates that the C5 position is the most electron-rich, making it the primary site for attack by electrophiles, whereas the C2 position is the most electron-deficient. wikipedia.orgchemicalbook.com

Several classical and modern synthetic strategies have been developed to achieve selective C5 substitution.

Electrophilic Aromatic Substitution : This is the most direct method for introducing substituents at the C5 position. The thiazole nucleus undergoes various electrophilic substitution reactions, preferentially at C5, provided it is unsubstituted. pharmaguideline.com The presence of an electron-donating group at the C2 position, such as a methyl group, further activates the C5 position for electrophilic attack. pharmaguideline.com

Halogenation : Direct bromination of 2-methylthiazole can introduce a bromine atom at the C5 position, which can then serve as a handle for further functionalization through cross-coupling reactions.

Nitration and Sulfonation : While less common for this specific scaffold, nitration and sulfonation are classic electrophilic substitution reactions that primarily target the C5 position on the thiazole ring. pharmaguideline.com

Mercuration : Thiazole can be mercurated using mercury(II) acetate, with a preference for substitution in the order C5 > C4 > C2. pharmaguideline.com The resulting organomercury compound can be converted to other functional groups.

Palladium-Catalyzed C-H Functionalization : Modern synthetic methods have focused on the direct C-H functionalization of heterocycles, which offers a more atom-economical approach. researchgate.net Palladium-catalyzed reactions can achieve selective olefination or arylation at the C5 position of thiazole derivatives. researchgate.net These methods often employ directing groups or rely on the inherent reactivity of the C5-H bond.

Functionalization via Lithiation : While deprotonation with strong bases like organolithium compounds typically occurs at the acidic C2 proton, subsequent manipulation of reaction conditions or the use of specific directing groups can lead to functionalization at other positions. wikipedia.org However, for C5 substitution, electrophilic attack remains the more straightforward strategy.

Table 1: Comparison of C5-Substitution Strategies on the Thiazole Ring

| Strategy | Reagents | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Halogenation | Br₂, NBS, etc. | Introduction of -Br, -Cl | Direct, well-established | Can require harsh conditions |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of acyl groups (-COR) | Forms C-C bonds directly | Thiazole ring can be sensitive to strong Lewis acids |

| Pd-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, base | Introduction of aryl groups | High atom economy, broad scope | Requires catalyst, can be expensive |

Alternative Aminomethylation Reactions and Their Applicability

The introduction of the "(pyrrolidinomethyl)" group at the C5 position is most commonly achieved via an aminomethylation reaction, specifically the Mannich reaction. This reaction involves the condensation of a compound with an active hydrogen (in this case, 2-methylthiazole at the C5 position), an aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine). researchgate.net

While the Mannich reaction is a powerful tool, alternative strategies can be employed, particularly if the standard conditions are not suitable for a given substrate or if regioselectivity is a concern.

Two-Step Halomethylation-Amination Sequence :

Chloromethylation or Bromomethylation : An alternative to the one-pot Mannich reaction is a two-step process. First, a halomethyl group (-CH₂Cl or -CH₂Br) is introduced onto the C5 position of the 2-methylthiazole ring. This is an electrophilic substitution reaction, often using reagents like formaldehyde and HCl.

Nucleophilic Substitution : The resulting 5-(halomethyl)-2-methylthiazole is a reactive intermediate. The halogen acts as a good leaving group and can be readily displaced by a nucleophile. Subsequent reaction with pyrrolidine leads to the formation of the desired product, "this compound," via an Sₙ2 reaction. This approach allows for greater control and may be useful for synthesizing a library of analogues by reacting the halomethyl intermediate with various amines.

Sommelet Reaction : If a 5-(halomethyl) intermediate is synthesized, it can be converted to the corresponding 5-formyl-2-methylthiazole via the Sommelet reaction. This aldehyde can then be subjected to reductive amination with pyrrolidine and a reducing agent (e.g., sodium borohydride) to yield the final product. This multi-step route offers another layer of synthetic flexibility.

Metal-Catalyzed Aminomethylation : Recent advances in catalysis have led to methods for the direct aminomethylation of C-H bonds. While specific applications to this thiazole may be limited in readily available literature, transition-metal-catalyzed approaches that generate a methylene (B1212753) iminium ion equivalent could be applicable for the direct coupling of the amine and methyl source to the thiazole C5-H bond.

The applicability of these alternatives depends on factors such as the stability of the starting materials and intermediates, desired yield, and the scale of the reaction. For many applications, the classical Mannich reaction remains the most direct and efficient route.

Synthesis of Analogues and Derivatives of "this compound"

The structural framework of "this compound" offers multiple sites for modification to generate a diverse library of analogues. These modifications can be targeted at the pyrrolidine ring, other positions of the thiazole ring, or through conjugation with other molecular scaffolds. nih.gov

The pyrrolidine ring is a valuable heterocyclic scaffold present in many bioactive compounds. researchgate.net Modifying this portion of the molecule can significantly impact its properties. Synthetic strategies generally involve either building the final molecule from an already modified pyrrolidine or derivatizing the pyrrolidine ring post-synthesis.

Synthesis from Substituted Pyrrolidines : A common approach is to use a pre-functionalized pyrrolidine derivative in the aminomethylation step (e.g., Mannich reaction). A wide variety of chiral and achiral substituted pyrrolidines are commercially available or can be synthesized from precursors like proline or 4-hydroxyproline. mdpi.com For instance, using 3-hydroxypyrrolidine or pyrrolidine-2-carboxylic acid (proline) derivatives in the synthesis would yield analogues with functional groups on the pyrrolidine ring.

Stereoselective Synthesis : Asymmetric synthesis methods can be employed to produce enantiomerically pure pyrrolidine derivatives, which are then incorporated into the final structure. mdpi.com This is crucial as the stereochemistry of the pyrrolidine ring can be critical for biological activity.

Post-Synthetic Modification : If the parent molecule is already formed, direct functionalization of the pyrrolidine ring is challenging due to its saturated nature. However, if a precursor with a functional handle (e.g., a hydroxyl or carbonyl group) was used, this handle can be further elaborated.

Table 2: Examples of Pyrrolidine Ring Modifications

| Position of Substitution | Example Substituent | Synthetic Approach |

|---|---|---|

| 2-position | -COOH, -CH₂OH | Use of L-proline or L-prolinol derivatives in synthesis |

| 3-position | -OH, -F, -NH₂ | Use of 3-substituted pyrrolidines in aminomethylation |

| 3,4-positions | Di-hydroxy, Di-fluoro | Use of appropriately substituted pyrrolidines |

Besides the C5 position, the C2 and C4 positions of the thiazole ring can also be functionalized.

Derivatization at the C2-Position : The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. wikipedia.orgchemicalbook.com It can be selectively removed by strong bases like organolithium reagents (e.g., n-butyllithium) at low temperatures. wikipedia.org The resulting 2-lithiated thiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the C2 position. pharmaguideline.com This allows for the replacement of the methyl group in the parent compound with other alkyl, aryl, or functionalized groups.

Derivatization at the C4-Position : Direct functionalization of an existing thiazole at the C4 position is less straightforward than at C5 or C2. Substituents at the C4 position are typically introduced during the construction of the thiazole ring itself. The most common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide. chemicalbook.comorganic-chemistry.org By choosing an appropriately substituted α-haloketone, a wide variety of groups can be incorporated at the C4 position of the resulting thiazole. For example, using 3-bromo-3-phenyl-2-butanone instead of a simpler halo-acetone derivative in the synthesis would place a phenyl group at the C4 position.

Molecular hybridization, which involves combining two or more different heterocyclic pharmacophores into a single molecule, is a widely used strategy in drug discovery. mdpi.com Thiazole is a versatile scaffold that can be conjugated with various other heterocyclic systems to create novel chemical entities. nih.govnih.gov

Synthesis of Thiazole-Oxadiazole Conjugates : A common strategy involves preparing a 2-methylthiazole-5-carboxylic acid derivative. This carboxylic acid can be converted to a hydrazide, which is a key intermediate for synthesizing 1,3,4-oxadiazoles. The hydrazide can be cyclized with carbon disulfide to form an oxadiazole-thiol, which can be further functionalized. nih.gov

Synthesis of Thiazole-Thiadiazole/Triazole Conjugates : Similar synthetic pathways starting from thiazole intermediates can be used. For example, reacting a thiazole-containing thiosemicarbazone with an appropriate cyclizing agent can lead to the formation of thiazole-thiadiazole or thiazole-triazole hybrids. mdpi.com

Direct Linkage of Heterocycles : The reaction of a functionalized thiazole, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with various heterocyclic amines (e.g., aminothiazole, aminobenzimidazole) can lead to the formation of di- and tri-heterocyclic systems linked together. mdpi.com For instance, condensation can form an imidazole (B134444) ring between two thiazole moieties.

Table 3: Examples of Thiazole Conjugated with Other Heterocycles

| Conjugated Heterocycle | Linkage Type | General Synthetic Precursor |

|---|---|---|

| 1,3,4-Oxadiazole | Amide/Methylene bridge | 2-Methylthiazole-5-acetohydrazide nih.gov |

| 1,3,4-Thiadiazole (B1197879) | Hydrazone bridge | Thiazole-thiosemicarbazone derivative mdpi.com |

| Benzimidazole | Imine/Methylene bridge | 5-Acyl-2-methylthiazole derivative mdpi.com |

| Thiazolidinone | Imino bridge | 2-Amino-5-methylthiazole nih.gov |

Reaction Optimization and Yield Improvement Strategies

Catalyst and Solvent Selection : In multi-step syntheses like the Hantzsch thiazole synthesis, the choice of solvent and catalyst (if any) is critical. Green chemistry approaches advocate for the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, which can sometimes lead to improved yields and simpler workup procedures. bepls.com

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields for many heterocyclic syntheses. bepls.com For instance, the condensation and cyclization steps in forming the thiazole ring or in subsequent derivatization can often be completed in minutes under microwave heating, compared to hours with conventional heating. nih.govmdpi.com

Temperature and pH Control : In reactions like aminomethylation, controlling the temperature and pH is crucial. The formation of the methylene iminium ion from formaldehyde and pyrrolidine is pH-dependent, and maintaining the optimal pH can maximize the rate of the desired reaction while minimizing side reactions like polymerization of formaldehyde.

Purification Techniques : Efficient purification is key to obtaining a high yield of the final product. Optimizing chromatographic conditions or developing crystallization procedures can significantly reduce product loss during isolation.

By systematically investigating these parameters—solvent, temperature, reaction time, catalyst, and purification method—the synthesis of "this compound" can be significantly optimized for both laboratory-scale and larger-scale production.

Pharmacological Profile and Biological Activities of 2 Methyl 5 Pyrrolidinomethyl Thiazole and Its Derivatives

Antimicrobial Activity

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents.

Derivatives of the thiazole nucleus have shown considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. Certain thiazolidinone derivatives exhibit high potency, with one chlorophenyl derivative demonstrating a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against Staphylococcus saprophyticus. nih.gov Another series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives also displayed interesting antibacterial activity. nih.gov Specifically, two compounds from this series were effective against Acinetobacter baumannii, showing MIC values of 31.25 µg/mL. nih.gov

The antibacterial activity of various thiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov For instance, certain derivatives have shown potent inhibition of E. coli DNA gyrase and topoisomerase IV with IC₅₀ values in the low microgram per milliliter range. nih.gov

| Bacterial Strain | Derivative Class | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus saprophyticus ATCC 15305 | Chlorophenyl thiazolidinone derivative | 2 | nih.gov |

| Staphylococcus aureus | 3-(Heteroaryl-2-yl-methyl)thiazolidinone derivative | 16 | nih.gov |

| Streptococcus pneumoniae ATCC 49619 | Thiazole derivative with α-substituted carboxylic acid | 0.008 | nih.gov |

| Staphylococcus epidermidis ATCC 1228 | Thiazole derivative with α-substituted carboxylic acid | 0.03 | nih.gov |

| Streptococcus pyogenes ATCC 51339 | Thiazole derivative with α-substituted carboxylic acid | 0.06 | nih.gov |

| Acinetobacter baumannii | Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | 31.25 | nih.gov |

The antifungal potential of thiazole derivatives has been well-documented, particularly against opportunistic fungal pathogens like Candida albicans. nih.govresearchgate.netresearchgate.net A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal effects against clinical isolates of C. albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, with Minimum Fungicidal Concentration (MFC) values being two- to four-fold higher. nih.gov The mechanism of action for some of these derivatives may involve disruption of the fungal cell wall or cell membrane. researchgate.netresearchgate.net

| Fungal Strain | Derivative Class | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| Candida albicans (Clinical Isolates) | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 | 0.015–31.25 | nih.gov |

| Candida albicans ATCC 2091 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.015–3.91 | 0.015–15.62 | nih.gov |

| Candida albicans ATCC 10231 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.015–3.91 | 0.015–15.62 | nih.gov |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and thiazole derivatives have emerged as a promising class of compounds. nih.govresearchgate.net The 2-aminothiazole (B372263) series, in particular, has shown good activity against M. tuberculosis growth, with some analogs achieving sub-micromolar MICs. nih.gov These compounds have been found to be bactericidal, capable of sterilizing cultures within seven days. nih.gov

Furthermore, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have demonstrated significant activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 0.98 to 1.96 µg/mL, comparable to first-line drugs like Isoniazid and Ethambutol. nih.gov

| Bacterial Strain | Derivative Class | MIC | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | 2-Aminothiazole derivative (Compound 20) | < 0.5 μM | nih.gov |

| Mycobacterium tuberculosis H37Rv | Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | 0.98–1.96 µg/mL | nih.gov |

Thiazole-containing compounds have also been investigated for their antiviral properties. A notable example is the thiazole-5-carboxamide (B1230067) derivative, GPS491, which has demonstrated potent anti-HIV-1 activity. nih.gov This compound inhibits HIV-1 replication by disrupting viral gene expression, with an IC₅₀ of approximately 0.25 µM. nih.gov Its mechanism involves altering the production and processing of viral RNAs. nih.gov GPS491 has also shown efficacy against other viruses, including adenovirus and multiple coronaviruses. nih.gov Other research has focused on 4-substituted-2-thiazole amides as inhibitors of Chikungunya virus (CHIKV) replication. nih.gov Additionally, nucleoside analogues incorporating a thiazole moiety have been explored for their potential against Hepatitis C virus (HCV). mdpi.comresearchgate.net

Anticancer and Antitumor Activities

The thiazole scaffold is a key component in a variety of compounds with significant anticancer and antitumor properties. researchgate.netrsc.orgmdpi.com These derivatives exert their effects through various mechanisms, including the inhibition of key enzymes and cytotoxicity against tumor cells.

Numerous studies have evaluated the in vitro cytotoxicity of thiazole derivatives against a panel of human cancer cell lines. A series of 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed significant cytotoxic activity. nih.gov For example, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and its 4-phenyl analog displayed potent activity against human ovarian cancer (A2780) and cervical cancer (HeLa) cell lines. nih.gov

Similarly, a novel ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes were tested against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT29) cells, showing notable cytotoxic effects. mdpi.com Another study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives found moderate activity against A-549, Bel7402 (liver), and HCT-8 (ileocecal) cell lines. mdpi.com

| Cancer Cell Line | Derivative | IC₅₀ | Reference |

|---|---|---|---|

| A2780 (Ovarian) | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | 11.6 μM | nih.gov |

| HeLa (Cervical) | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | 22.4 μM | nih.gov |

| A2780 (Ovarian) | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | 12.4 μM | nih.gov |

| HeLa (Cervical) | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | 19.4 μM | nih.gov |

| A549 (Lung) | Mn(C15)Cl₂MeOH (Complex 1) | 26.43 μM | mdpi.com |

| HT29 (Colon) | Mn(C15)Cl₂MeOH (Complex 1) | 32.14 μM | mdpi.com |

| A549 (Lung) | Ni(C15)Cl₂MeOH (Complex 3) | 29.56 μM | mdpi.com |

| HT29 (Colon) | Ni(C15)Cl₂MeOH (Complex 3) | 35.48 μM | mdpi.com |

| HepG2 (Liver) | N-(5-methyl- nih.govnih.govmdpi.comthiadiazol-2-yl)-propionamide | 9.4 µg/mL | dmed.org.ua |

Activity against Drug-Resistant Cancer Strains

While research into the specific activity of "2-Methyl-5-(pyrrolidinomethyl)thiazole" against drug-resistant cancer strains is ongoing, broader studies on thiazole derivatives have shown promising results in overcoming resistance. Thiazole-containing compounds are being investigated for their ability to inhibit various cellular mechanisms that contribute to drug resistance. For instance, some thiazole derivatives act as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for the altered metabolism of invasive tumor cells. nih.gov By targeting LDH, these compounds can reduce the ability of cancer cells to metabolize lactate for energy, thereby hindering their proliferation and growth, a mechanism that could be effective in drug-resistant cancers. nih.gov

Furthermore, novel series of thiazole derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, including those known for drug resistance. nih.govekb.egnih.gov For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov One compound from this series was shown to induce cell cycle arrest at the G0/G1 interphase in select cancer cell types, with no observed effects on normal human cells. nih.gov

Research has also explored the synthesis of thiazole-naphthalene derivatives as tubulin polymerization inhibitors, a mechanism that can be effective against resistant cancer cells. nih.gov Many of these compounds exhibited moderate to potent antiproliferative activity on human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines. nih.govekb.eg

| Thiazole Derivative Class | Mechanism of Action | Cancer Cell Lines Tested | Key Findings |

|---|---|---|---|

| 1-H-Pyrazol-1-yl-thiazoles | Lactate Dehydrogenase (LDH) Inhibition | Various tumor cells | Potent inhibition of LDH, reducing cancer cell proliferation. nih.gov |

| Thiazole-naphthalene derivatives | Tubulin Polymerization Inhibition | MCF-7 (breast), A549 (lung) | Moderate to potent antiproliferative activity. nih.gov |

| Pyrazoline-thiazole scaffold | Not specified | MCF-7 (breast), HepG-2 (liver), A549 (lung) | Several compounds showed promising anti-cancer activity. ekb.eg |

| Derivatives of 4-Phenylthiazol-2-amine | Not specified | MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS) | Some compounds displayed higher efficiency than doxorubicin. nih.gov |

Anti-inflammatory and Analgesic Activities

Thiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. benthamscience.comnih.govwisdomlib.orgnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govfrontiersin.orgnih.gov

Several studies have synthesized and evaluated various thiazole derivatives for their ability to reduce inflammation and pain. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to exhibit moderate to good anti-inflammatory activity, with some showing better activity than the standard drug indomethacin. nih.gov These compounds were identified as selective COX-1 inhibitors. nih.gov

In another study, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent and selective inhibitors of COX-2. frontiersin.org Two compounds from this series also demonstrated significant analgesic and anti-inflammatory effects in animal models. frontiersin.org The anti-inflammatory effects of thiazole and thiazolidinone derivatives are linked to their ability to inhibit a variety of inflammatory mediators and the factors that catalyze their synthesis. benthamscience.com

| Thiazole Derivative Class | Mechanism of Action | In Vitro/In Vivo Model | Key Findings |

|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Selective COX-1 Inhibition | In vitro COX/LOX assays | Moderate to good anti-inflammatory activity, superior to naproxen (B1676952) in COX-1 inhibition. nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Selective COX-2 Inhibition | In vitro COX/LOX assays, in vivo analgesic and anti-inflammatory studies | Potent and selective COX-2 inhibitors with significant in vivo activity. frontiersin.org |

| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Not specified | In vivo anti-inflammatory and analgesic tests | Several compounds exhibited excellent anti-inflammatory and analgesic activity. nih.gov |

Modulation of Neurological Receptors and Pathways

The thiazole scaffold has been incorporated into molecules targeting various neurotransmitter receptors. 2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT), a tryptamine (B22526) derivative, is a potent and selective agonist for the 5-HT3 receptor. medchemexpress.comtargetmol.comwikipedia.org Activation of 5-HT3 receptors, which are ligand-gated ion channels, leads to rapid synaptic transmission. nih.gov Antagonists of the 5-HT3 receptor have shown potential in treating depression and anxiety by increasing the availability of serotonin (B10506) to other receptors. nih.gov

Recent research has also explored the effects of thiazole-carboxamide derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. mdpi.com A study demonstrated that certain thiazole-carboxamide derivatives act as potent inhibitors of AMPAR-mediated currents. These compounds function as negative allosteric modulators, enhancing the deactivation rates of the receptors, which suggests a potential neuroprotective role in conditions associated with excitotoxicity. mdpi.com

The thiazole ring is a key component in many compounds with anticonvulsant properties. biointerfaceresearch.commdpi.comtandfonline.com Thiazole derivatives have shown efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. biointerfaceresearch.comnih.gov For example, a series of novel thiazolidine-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), emerging as a particularly active compound. biointerfaceresearch.com

In the realm of antipsychotics, thiazole derivatives have been investigated for their potential to modulate dopamine (B1211576) and serotonin receptors. A series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine were designed to possess both D2 and 5-HT2A antagonist activity, a profile associated with atypical antipsychotic agents. nih.gov One compound from this series exhibited a combination of D2 receptor affinity comparable to haloperidol (B65202) and a 5-HT2A/D2 ratio similar to clozapine, suggesting potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects. nih.gov

Thiazole derivatives are being explored as potential therapeutic agents for Parkinson's disease due to their diverse biological activities. nih.gov Some benzothiazole (B30560) derivatives have been shown to possess good anti-Parkinson's effects. nih.gov One area of focus is the development of multifunctional agents that can target various aspects of the disease's pathology.

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease. One representative compound demonstrated potent and selective monoamine oxidase B (MAO-B) inhibitory activity, which is a key target in Parkinson's therapy. nih.gov This compound also exhibited excellent antioxidant effects, significant metal-chelating ability, and good neuroprotective and anti-neuroinflammatory properties, highlighting the potential of thiazole-based compounds in developing novel treatments for Parkinson's disease. nih.gov Pramipexole, a drug containing a 2-amino-thiazole moiety, is used in the treatment of Parkinson's disease and acts as a dopamine D2 agonist. mdpi.com

Other Pharmacological Activities

The versatility of the thiazole scaffold extends to a wide range of other pharmacological activities. Thiazole derivatives have been investigated for their potential as:

Antimicrobial agents : The thiazole ring is a component of many compounds with antibacterial and antifungal properties. mdpi.com

Antioxidant agents : Several thiazole derivatives have demonstrated significant radical scavenging potential. nih.gov

Antiviral agents : Ritonavir, an anti-HIV drug, contains a thiazole ring. mdpi.com

Antitubercular agents : Thiazole derivatives have been explored for their activity against Mycobacterium tuberculosis. bohrium.com

Antidiabetic Effects

Thiazole derivatives, particularly those in the thiazolidinedione class, have been prominent in the development of antidiabetic agents. globalresearchonline.net These compounds often target and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. mdpi.com Activation of PPAR-γ enhances insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver, leading to improved glycemic control.

Research has explored various structural modifications of the thiazole nucleus to optimize antidiabetic activity. For instance, a novel series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antihyperglycemic potential. Compounds with electron-releasing groups on the benzylidene portion of the thiazolidinedione structure showed enhanced antidiabetic activity. Another study focused on 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as glucokinase activators, which also demonstrated glucose-lowering effects in rodent diabetic models.

Furthermore, some thiazole derivatives have been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. By inhibiting these enzymes, thiazole-containing compounds can help to reduce postprandial hyperglycemia.

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|

| Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) | PPAR-γ Agonists | Approved for the treatment of Type 2 diabetes mellitus; reduce insulin resistance and triglyceride levels. mdpi.com |

| 5-(substituted benzaldehyde) thiazolidine-2,4-diones | α-Amylase Inhibition | Compounds with electron-releasing groups exhibited improved antihyperglycemic activity. |

| 3-alkoxy-5-phenoxy-N-thiazolyl benzamides | Glucokinase Activators | Demonstrated good glucose-lowering effects in rodent diabetic models. |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Glycation Inhibition | Showed potent inhibition of glycation, a process implicated in diabetic complications. mdpi.com |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Thiazole derivatives have emerged as a promising class of antioxidant agents due to their ability to scavenge free radicals and chelate metal ions.

The antioxidant capacity of thiazole derivatives is often attributed to the presence of specific functional groups attached to the thiazole ring. For example, the incorporation of phenolic fragments into the thiazole structure has been shown to enhance antioxidant activity. In one study, a series of thiosemicarbazones with phenol (B47542) fragments were used to synthesize novel thiazole and thiazolidinone derivatives. These compounds exhibited significant radical scavenging activity, with some derivatives surpassing the activity of the standard antioxidant butylated hydroxyanisole (BHA). nih.gov

Another investigation into 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives revealed that compounds with electron-donating substituents showed considerable radical scavenging potential. nih.gov The antioxidant activity of these compounds was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods.

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Assay Method(s) | Key Findings |

|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiols | DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical Scavenging | Compounds with electron-donating substituents demonstrated significant radical scavenging potential. nih.gov |

| Thiazole and Thiazolidinone Derivatives with Phenolic Fragments | ABTS, Ferric Reducing Capacity | Many of the synthesized compounds exhibited antioxidant activity exceeding that of 4-methyl-2,6-di-tert-butylphenol. nih.gov |

| N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Certain derivatives showed significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. nih.gov |

Antiallergic Activity

The antiallergic effects of thiazole derivatives are primarily associated with their ability to act as histamine (B1213489) H1 receptor antagonists. The histamine H1 receptor is a key component in the inflammatory cascade of allergic reactions. By blocking this receptor, these compounds can mitigate the symptoms associated with allergies, such as itching, sneezing, and swelling.

A quantitative structure-activity relationship (QSAR) study of 19 thiazole derivatives with H1-antihistamine activity was conducted to understand the structural features essential for their activity. nih.govptfarm.pl The analysis revealed that parameters such as polarizability, the distance between aliphatic and aromatic nitrogen atoms, binding energy, and hydration energy were crucial for distinguishing between compounds with higher and lower H1-antihistamine activity. ptfarm.pl This research provides a framework for the design of new and more potent thiazole-based antihistamines.

The versatility of the thiazole scaffold allows for various chemical modifications to enhance its antiallergic potential. The development of these derivatives continues to be an active area of research in medicinal chemistry, aiming to produce novel antiallergic agents with improved efficacy and fewer side effects. globalresearchonline.netnih.gov

Table 3: Antiallergic Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings from QSAR Studies |

|---|---|---|

| Various Thiazole Derivatives | H1-Histamine Receptor Antagonism | Physicochemical parameters like polarizability, binding energy, and hydration energy are critical for activity. ptfarm.pl |

| General Thiazole Scaffolds | H1-Antihistamine Activity | Hydrophobic and steric parameters were found to be important for the H1-antihistamine activity of the studied thiazole derivatives. nih.govptfarm.pl |

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data regarding the molecular mechanisms of action and target interactions of the chemical compound “this compound” for the outlined enzymatic and receptor targets.

Cyclooxygenase (COX) and Lipoxygenase (LOX)

DNA Gyrase B

Proteases (e.g., HIV protease)

Matrix Metallo-Proteinases, Kinases, and BCL2 Family Proteins

Urease

Receptor Binding and Modulation

While the broader class of thiazole-containing compounds has been investigated for a wide range of biological activities, this information does not pertain specifically to "this compound". Adhering to the strict requirements of the prompt, which forbids introducing information outside the explicit scope of this specific compound, prevents the generation of the requested article. Without dedicated research on "this compound," any discussion of its molecular interactions would be speculative and would not meet the required standards of scientific accuracy.

Molecular Mechanisms of Action and Target Interactions

Receptor Binding and Modulation

Allosteric Modulation of Ion Channels and Receptors

While direct evidence for the allosteric modulation of ion channels and receptors by 2-Methyl-5-(pyrrolidinomethyl)thiazole is still under investigation, the broader class of thiazole (B1198619) derivatives has demonstrated such capabilities. Thiazole-containing compounds have been identified as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and neurotransmission. Additionally, certain thiazole derivatives have been shown to act as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a key player in various neurological processes. These findings suggest that the thiazole scaffold, a core component of this compound, is capable of interacting with allosteric sites on these important neuronal receptors, thereby influencing their activity without directly competing with the endogenous ligand.

Ligand-Receptor Interaction Profiling

The comprehensive profiling of the interactions between this compound and a wide array of receptors is an ongoing area of research. However, studies on related thiazole derivatives have provided valuable insights into their potential binding profiles. For instance, certain thiazole-based compounds have shown a high affinity for sigma-1 receptors, which are intracellular chaperones involved in a variety of cellular functions. Molecular docking studies, a computational method used to predict the binding orientation of a ligand to a target protein, have been employed to understand the interactions of thiazole derivatives with various receptors. These in silico analyses have helped to elucidate the potential binding modes and key interacting amino acid residues within the receptor's binding pocket, offering a rational basis for the observed biological activities and guiding the design of more potent and selective analogues.

Cellular Pathway Perturbations

The interaction of this compound with cellular targets can lead to significant disruptions in normal cellular processes. These perturbations can have profound effects on cell fate, including the initiation of programmed cell death in cancer cells, interference with the orderly progression of the cell cycle, and compromising the integrity of microbial cell membranes.

Induction of Apoptosis in Cancer Cells

A growing body of evidence indicates that various thiazole derivatives possess the ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. Studies have shown that thiazole-containing compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of enzymes known as caspases. The extrinsic pathway, on the other hand, is triggered by the binding of extracellular death ligands to their corresponding receptors on the cell surface, which also culminates in caspase activation. Research on some 1,3,4-thiadiazole (B1197879) derivatives, which share a similar five-membered ring structure with thiazoles, has demonstrated their ability to induce apoptosis by activating caspases 3 and 9. nih.gov This suggests that compounds like this compound may exert their anticancer effects by engaging these fundamental cell death pathways.

| Thiazole Derivative Class | Cancer Cell Line | Observed Apoptotic Mechanism |

| 1,3,4-Thiadiazole Derivatives | Prostate (PC3), Breast (MCF7), Neuroblastoma (SKNMC) | Activation of caspases 3, 8, and 9 nih.gov |

Interference with Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell growth and division. Disruption of this process is a hallmark of cancer and a key target for anticancer therapies. Several studies have indicated that thiazole derivatives can interfere with cell cycle progression, leading to cell cycle arrest at different phases. This arrest prevents cancer cells from proliferating and can ultimately lead to cell death.

For example, certain ciprofloxacin (B1669076) derivatives have been shown to cause cell cycle arrest at the G2/M phase in colorectal and non-small cell lung carcinoma cells. nih.gov While structurally distinct from this compound, these findings highlight the potential for heterocyclic compounds to disrupt the cell cycle. The precise mechanisms often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle. Inducing cell cycle arrest is considered an effective strategy in the development of anticancer drugs. mdpi.comtaylorandfrancis.com

| Compound Class | Cancer Cell Line | Phase of Cell Cycle Arrest |

| Ciprofloxacin Derivatives | Colorectal (HCT116), Non-small cell lung (A549) | G2/M phase nih.gov |

| Benzofuran Derivatives | Hepatocellular (HepG2), Lung (A549) | G2/M phase mdpi.com |

| Benzimidazole Derivatives | Lung (A549), Breast (MDA-MB 231), Ovarian (SKOV3) | G1/S or S/G2 phase mdpi.com |

Membrane Permeabilization in Microorganisms

Thiazole derivatives have demonstrated notable antimicrobial activity, and one of the proposed mechanisms for this action is the permeabilization of microbial cell membranes. mdpi.com The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into the lipid bilayer of bacterial and fungal cell membranes. mdpi.com This disruption of the membrane's integrity can lead to the leakage of essential intracellular components, ultimately resulting in microbial cell death.

Studies on certain thiazole derivatives have shown that they can alter membrane permeability, causing the release of nucleic acids and proteins. nih.gov This mechanism of action is advantageous as it is less likely to induce microbial resistance compared to drugs that target specific enzymes. The ability to compromise the physical barrier of the microbial cell represents a promising strategy for the development of new antimicrobial agents.

Identification of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more effective and safer therapeutic agents. For this compound and its analogues, several potential molecular targets have been identified through various research approaches.

For instance, some 2-aminothiazole (B372263) derivatives have been found to act as inhibitors of glutaminase, an enzyme that plays a key role in the altered metabolism of cancer cells. researchgate.net Other studies have identified monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and implicated in cancer progression, as a target for thiazole-5-carboxylate derivatives. nih.gov Furthermore, the antibacterial activity of some thiazole compounds has been attributed to the inhibition of enzymes involved in peptidoglycan synthesis, such as penicillin-binding proteins. nih.gov These findings highlight the diverse range of molecular targets that can be engaged by the thiazole scaffold, suggesting that this compound may also exhibit a polypharmacological profile, interacting with multiple targets to exert its biological effects.

| Compound Class | Identified Molecular Target | Therapeutic Area |

| 2-Aminothiazole Derivatives | Glutaminase (GLS) researchgate.net | Cancer |

| Thiazole-5-carboxylate Derivatives | Monoacylglycerol Lipase (MAGL) nih.gov | Cancer |

| Thiazole Derivatives | Penicillin-Binding Protein (PBP) nih.gov | Antibacterial |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations have been instrumental in predicting how thiazole (B1198619) derivatives, including those structurally related to 2-Methyl-5-(pyrrolidinomethyl)thiazole, bind to various protein targets. These simulations calculate a docking score, which is an estimation of the binding affinity. For instance, in a study of novel thiazole derivatives, molecular docking was employed to predict their interaction with pathogen proteins. mdpi.com The docking scores provide a quantitative measure to rank and prioritize compounds for further experimental testing.

Similarly, a series of 5-methylthiazole-thiazolidinone conjugates were evaluated for their anti-inflammatory potential through docking studies against the cyclooxygenase-1 (COX-1) enzyme. The results indicated that these compounds could be potent anti-inflammatory agents, with some derivatives showing better molecular interactions with COX-1 than the reference drugs naproxen (B1676952) and ibuprofen. mdpi.com

In another study, newly synthesized thiazole conjugates were docked into the active site of the Rho6 protein to assess their anti-hepatic cancer potential. The docking studies revealed good docking scores and acceptable binding interactions for the synthesized compounds. nih.gov

Table 1: Predicted Binding Affinities of Thiazole Derivatives against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | p56lck | Not specified in abstract | biointerfaceresearch.com |

| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Better than reference drugs | mdpi.com |

| Thiazole Conjugates | Rho6 | Good docking scores | nih.gov |

| N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide | α5β1 Integrin | -7.7 | dergipark.org.tr |

| N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide | DNA | -7.4 | dergipark.org.tr |

| 2-Amino Thiazole Derivatives | NADPH Oxidase | -6.64 | researchgate.net |

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding affinities, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues in the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

For example, in the study of 5-methylthiazole-thiazolidinone conjugates as COX-1 inhibitors, the docking analysis revealed that the residue Arg120 was responsible for the activity. mdpi.com This level of detail is vital for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding characteristics.

Molecular docking of benzothiazole-thiazole hybrids with the p56lck enzyme provided information on their binding patterns within the hinge region, allosteric site, and activation loop. biointerfaceresearch.com Such insights are critical for developing selective kinase inhibitors.

Table 2: Key Interacting Residues Identified in Docking Studies of Thiazole Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Arg120 | Not specified in abstract | mdpi.com |

| 2-Amino Thiazole Derivatives | NADPH Oxidase | Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244 | Not specified in abstract | researchgate.net |

| Benzothiazole-Thiazole Hybrids | p56lck | Hinge region, Allosteric site, Activation loop | Not specified in abstract | biointerfaceresearch.com |

Virtual Screening of Compound Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of virtual screening campaigns.

While no specific virtual screening studies for this compound were found, the principles of this technique are broadly applicable. A virtual library of thiazole derivatives could be screened against a specific protein target. The top-scoring compounds, predicted to have the highest binding affinities, would then be prioritized for synthesis and experimental validation. This approach significantly reduces the time and cost associated with the early stages of drug discovery.

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational method in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Definition of Essential Structural Features for Activity

A pharmacophore model defines the essential structural features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement that are critical for a molecule's biological activity. By analyzing the structures of known active compounds, a common feature pharmacophore can be developed.

For thiazole derivatives, a pharmacophore model would likely include the thiazole ring as a key feature, along with specific substitutions that contribute to binding. For instance, the methyl group at the 2-position and the pyrrolidinomethyl group at the 5-position of the target compound would be considered in the development of a pharmacophore model for its specific biological target.

Design of Novel Ligands Based on Pharmacophore Models

Once a pharmacophore model is established, it can be used as a 3D query to search chemical databases for novel compounds that match the pharmacophore's features. This approach allows for the discovery of new chemical scaffolds that may have the desired biological activity.

Furthermore, the pharmacophore model can guide the design of new ligands by suggesting modifications to an existing molecule to better fit the model and, consequently, enhance its activity. For example, if a pharmacophore model indicates the need for a hydrogen bond donor at a specific position, a functional group with this property can be incorporated into the design of a new analog of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

MD simulations of thiazole derivatives typically involve placing the molecule within a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for every atom in the system. This allows researchers to observe how the molecule moves and changes its shape over nanoseconds or even microseconds.

For conformational analysis, MD simulations can reveal the preferred three-dimensional arrangements of the this compound molecule. Key dihedral angles, such as those around the bond connecting the thiazole ring to the pyrrolidinomethyl group, can be monitored to identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might present itself to a binding partner.

Regarding binding stability, MD simulations are instrumental in assessing the durability of the interaction between a ligand like this compound and its target protein. After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be performed. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can indicate the stability of the complex. A stable complex will generally exhibit low and converging RMSD values. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are most affected by the ligand's binding.

Hydrogen bond analysis throughout the simulation is another critical aspect, revealing which hydrogen bonds are consistently maintained and which are transient. This helps to identify the key interactions that anchor the molecule in the binding site. Such simulations have been effectively used to study the binding of thiazole derivatives to various targets, including enzymes and receptors, providing a dynamic picture of the binding event that static docking methods cannot capture. nih.govnih.govmdpi.com

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide a detailed understanding of the electronic structure and energetic properties of molecules from first principles, without the need for empirical parameters. These methods are invaluable for studying compounds like this compound.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are widely used to analyze the electronic properties of thiazole derivatives. asianpubs.orgresearchgate.net By solving the Schrödinger equation for the molecule, DFT can determine the distribution of electrons and the energies of the molecular orbitals. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, DFT calculations could predict which atoms are most susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, guiding the understanding of intermolecular interactions.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into charge distribution, hybridization, and the nature of chemical bonds within the molecule. This level of detail is essential for predicting how the molecule will interact with biological targets at an electronic level.

Conformational Analysis and Energy Landscapes

Both DFT and ab initio methods can be used to perform conformational analysis by calculating the energies of different spatial arrangements (conformers) of this compound. By systematically rotating the rotatable bonds, such as the C-C and C-N bonds of the pyrrolidinomethyl side chain, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule in the gas phase, as well as other low-energy local minima.

These calculations provide precise geometric parameters, such as bond lengths and angles, for each stable conformer. The relative energies of these conformers, calculated with high accuracy, allow for the determination of their population distribution at a given temperature according to the Boltzmann distribution. This information is complementary to the dynamic picture provided by MD simulations and is fundamental for understanding the molecule's intrinsic conformational preferences that influence its biological activity. Studies on related thiazole-amino acid residues have shown that specific conformations can be stabilized by intramolecular hydrogen bonds, a feature that DFT can accurately model. nih.gov

Computational Approaches for Target Prediction and Mechanism Elucidation

Computational methods are increasingly used to predict the biological targets of small molecules and to elucidate their mechanisms of action, a process often referred to as in silico pharmacology. For a compound like this compound, a variety of computational strategies can be employed.

One common approach for target prediction is reverse docking or inverse docking. This involves docking the molecule of interest against a large library of known protein structures. The proteins for which the molecule shows the best docking scores are then considered potential biological targets. This method has been successfully applied to various heterocyclic compounds to identify their potential interacting partners.

Pharmacophore modeling is another powerful technique. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. If this compound shares a similar pharmacophore with a known drug or a ligand with a known target, it is plausible that it could interact with the same target.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed, particularly if a series of related compounds with known biological activities are available. scienceopen.com By correlating the structural or physicochemical properties of the molecules with their biological activity, a predictive model can be built. This model can then be used to predict the activity of new compounds and to understand the key molecular features that govern their mechanism of action.

Potential Therapeutic Applications and Translational Research Directions

Development as Novel Antimicrobial Agents for Drug-Resistant Strains

The emergence of multidrug-resistant (MDR) microbial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Thiazole (B1198619) derivatives have demonstrated significant promise in this domain, with numerous studies highlighting their potent activity against a spectrum of resistant bacteria and fungi.

Research into 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share a core thiazole structure, has revealed their considerable antibacterial efficacy. researchgate.netmdpi.com A study evaluating a series of these compounds demonstrated that all tested derivatives exhibited antibacterial activity against resistant strains of Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Notably, one compound in the series displayed superior antibacterial action compared to the conventional antibiotics ampicillin (B1664943) and streptomycin (B1217042) against all tested resistant strains. mdpi.com The minimum inhibitory concentration (MIC) for this series of compounds ranged from 29.8 to 433.5 µM, with minimum bactericidal concentrations (MBC) between 59.6 and 867.0 µM. mdpi.com Furthermore, several of these compounds were more potent than both ampicillin and streptomycin against a resistant strain of E. coli. researchgate.netmdpi.com

The mechanism of action for the antibacterial effects of these thiazole derivatives has been investigated through molecular docking studies, which suggest the inhibition of MurB, an essential enzyme in bacterial cell wall biosynthesis, as a probable target. mdpi.com Beyond their direct bactericidal effects, certain derivatives have also shown the ability to inhibit biofilm formation in P. aeruginosa, a critical factor in persistent and chronic infections. researchgate.netmdpi.com

The antifungal properties of these compounds are also noteworthy. The majority of the tested 5-methylthiazole (B1295346) based thiazolidinones showed better activity than the standard antifungal drug ketoconazole (B1673606) against several fungal strains. researchgate.netmdpi.com Docking studies suggest that the antifungal mechanism may involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) and dihydrofolate reductase in Candida albicans. mdpi.com

The versatility of the thiazole scaffold in combating antimicrobial resistance is further supported by research on other thiazole-containing compounds. Studies have shown that synthetic thiazole compounds possess potent bactericidal activity at sub-microgram/mL concentrations against both methicillin-sensitive and methicillin-resistant Staphylococcus pseudintermedius (MSSP and MRSP), an important pathogen in veterinary medicine. nih.gov Time-kill assays revealed that some of these derivatives can rapidly kill MRSP within two hours, not by disrupting the bacterial cell membrane but through an alternative mechanism of action. nih.gov

The following table summarizes the antimicrobial activity of selected 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives against resistant bacterial strains.

| Compound/Drug | Organism | MIC (µM) | MBC (µM) |

| Compound 12 | MRSA | 135.1 | 270.2 |

| E. coli | 67.5 | 135.1 | |

| P. aeruginosa | 67.5 | 135.1 | |

| Streptomycin | MRSA | >171.9 (bacteriostatic only) | - |

| E. coli | 86-171.9 | 171.9-343 | |

| P. aeruginosa | 86-171.9 | 171.9-343 | |

| Ampicillin | MRSA | Inactive | - |

| E. coli | 572.0 (bacteriostatic only) | - | |

| P. aeruginosa | 572.0 (bacteriostatic only) | - |

Data compiled from a study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial drug that will prevent the growth of an organism after subculture on to antibiotic-free media.

Preclinical Development as Anticancer Leads

The thiazole moiety is a key component in a number of anticancer agents, and novel derivatives continue to be a fertile ground for the discovery of new oncologic therapies. Research has demonstrated the potential of various thiazole-based compounds to inhibit the proliferation of cancer cells through diverse mechanisms of action.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their in vitro anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. researchgate.netmdpi.com One of the most active compounds, featuring a 4-chloro-2-methylphenyl amido substituent and a 2-chlorophenyl group on the thiazole ring, exhibited a 48% inhibition rate against the HCT-8 cell line at a concentration of 5 µg/mL. researchgate.netmdpi.com

Further investigations into other 2-aminothiazole (B372263) derivatives have also yielded promising results. In a study focused on pancreatic cancer, novel 2-[(substituted)acetamido]thiazole-4-carboxylates were designed and synthesized. bohrium.com The in vitro cytotoxic activity of these compounds against Panc-1 cells was assessed using the MTT assay, which revealed significant inhibition of cell proliferation. bohrium.com One derivative, ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate, demonstrated particularly strong potency with an IC50 value of 43.08 µM. bohrium.com This compound also markedly inhibited the migration, invasion, and adhesion of Panc-1 cells, suggesting its potential to interfere with metastasis. bohrium.com

The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine (B1250722) structure, a purine (B94841) antagonist, has been explored as a strategy to enhance the bioavailability and anticancer activity of these compounds. mdpi.com A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and showed excellent antiproliferative activity against various cancer and normal cell lines in vitro. mdpi.com

The following table presents the in vitro anticancer activity of a selected 2-[(substituted)acetamido]thiazole-4-carboxylate against the Panc-1 human pancreatic cancer cell line.

| Compound | Cell Line | IC50 (µM) |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | 43.08 |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Application in Central Nervous System Disorders

The neuroactive potential of thiazole-containing compounds is an emerging area of research. The structural characteristics of the thiazole ring make it a suitable scaffold for designing molecules that can interact with targets within the central nervous system (CNS).

Recent studies have explored the effects of thiazole-carboxamide derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the brain. mdpi.com Dysregulation of AMPA receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's. mdpi.com A series of five thiazole-carboxamide derivatives were found to be potent inhibitors of AMPA receptor-mediated currents. mdpi.com These compounds acted as negative allosteric modulators, enhancing the deactivation rates of the receptors, which points to their potential as neuroprotective agents. mdpi.com

While not directly containing the 2-methyl-5-(pyrrolidinomethyl)thiazole structure, the broader class of thiazole derivatives demonstrates the potential for this chemical family to be adapted for CNS applications. The ability to modulate key receptors involved in neurotransmission opens avenues for the development of novel therapeutics for a range of neurological and psychiatric conditions. The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares structural similarities in its amine-linker-aromatic ring arrangement, is considered a privileged scaffold for CNS drug design, with many PCPMA-containing compounds showing therapeutic effects for depression, schizophrenia, and Parkinson's disease. nih.gov This further supports the potential for amine-containing heterocyclic scaffolds to be developed into CNS-active agents.

Addressing Inflammatory Conditions

Inflammation is a key pathological process in a multitude of diseases, and the development of new anti-inflammatory agents remains a priority in medicinal chemistry. Thiazole and its derivatives have been investigated for their ability to modulate inflammatory pathways, often through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

A study on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified them as a novel class of selective cyclooxygenase-1 (COX-1) inhibitors. nih.gov Several of these compounds demonstrated moderate to good anti-inflammatory activity, with some exhibiting better activity than the reference drug indomethacin. nih.gov The anti-inflammatory action was found to be primarily mediated through the inhibition of COX-1, with the compounds showing superior inhibitory effects compared to naproxen (B1676952). nih.gov Molecular docking studies identified the amino acid residue Arg120 in the COX-1 active site as being crucial for the activity of these compounds. nih.gov

In another study, pyridine- and thiazole-based hydrazides were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. nih.gov The in vitro anti-inflammatory activity, assessed by the denaturation of bovine serum albumin method, showed that the compounds had IC50 values ranging from 46.29 to 100.60 µg/mL. nih.gov Molecular docking studies suggested that the anti-inflammatory action of these compounds may also be due to COX inhibition. nih.gov

The selective inhibition of COX-1 by these thiazole derivatives is a particularly interesting finding, as COX-1 is increasingly being recognized as a potential therapeutic target for certain inflammatory conditions, as well as for its role in cancer and cardiovascular protection. nih.gov

Repurposing and Hybrid Drug Strategies

The structural versatility of the thiazole nucleus makes it an ideal candidate for drug repurposing and the development of hybrid molecules that can target multiple biological pathways simultaneously. This approach can lead to the discovery of new therapeutic applications for existing compounds and the creation of novel drugs with enhanced efficacy and improved pharmacological profiles.